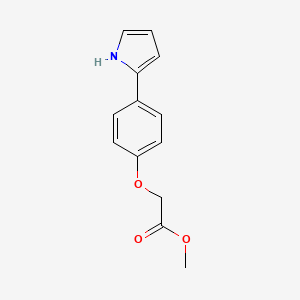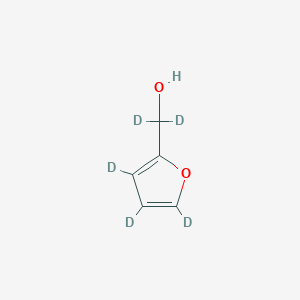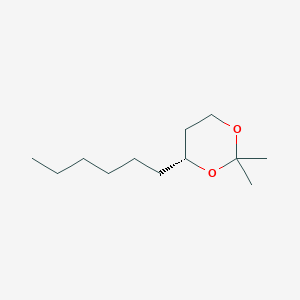
SR 101-X, SE Mixed Isomers
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
1. Magneto-Structural Studies
Research on Jahn–Teller isomers in single molecule magnets like Mn12R derivatives has revealed insights into the magneto-structural correlation between these isomers. These studies focus on understanding the structural difference in the Jahn–Teller distortion at Mn3+ and how it affects magnetic properties (Awaga et al., 2006).
2. Oxygen Transport and Exchange
Investigations into mixed ionic and electronic conductors (MIEC) like La(1−x)Sr(x)Fe(1−y)Ga(y)O(3−δ) provide insights into their potential applications in oxygen separation and fuel cell technologies. Studies focus on understanding oxygen semi-permeation through these membranes under various conditions (Geffroy et al., 2010).
3. Structural and Symmetry Analysis
Research on mixed-metal selenites like SrMo(2)O(5)(SeO(3))(2) explores the influence of cation size on framework structures and space group centricities. These studies are crucial for understanding chain structures consisting of MoO(6) octahedra and asymmetric SeO(3) polyhedra (Oh et al., 2012).
4. Nanoparticle Synthesis and Properties
The synthesis of mixed metal oxide nanoparticles, like SnO2 with SrO, and their structural, optical, and electrical properties are studied. These insights are important for applications in semiconductors and electronic materials (Sharma & Prajapati, 2018).
5. Adsorption and Interface Behavior
Studies on the adsorption of strontium using mixed microorganisms focus on understanding the interface behavior and the mechanisms governing it. This research is pivotal in environmental science, especially for radioactive waste remediation (Hu et al., 2018).
6. Isomer Stability and Ligand Effects
Research on the isomer stability of Au24(SR)20 clusters provides insights into how ligands influence the energy landscape of ligand-protected nanoclusters. This is significant for understanding nanocluster structures and properties (Tang et al., 2015).
7. Hyperthermia Applications
The development of mixed phase composites like SrFe12O19/MgFe2O4/ZrO2 for magnetic hyperthermia applications is another area of research. This involves studying their structural and magnetic properties for medical applications (Rashid et al., 2013).
8. Electrochemical Properties in Fuel Cells
The effect of Sr doping on the structural, electrical, and electrochemical properties of materials like Nd2CuO4 is investigated for solid oxide fuel cell applications. This research focuses on improving ionic conductivity and overall performance (Khandale & Bhoga, 2014).
Safety And Hazards
Eigenschaften
CAS-Nummer |
216972-99-5 |
|---|---|
Produktname |
SR 101-X, SE Mixed Isomers |
Molekularformel |
C41H44N4O10S2 |
Molekulargewicht |
816.94 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





